N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[1,2-A]thieno[2,3-D]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions like heating and the use of catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques like continuous flow chemistry and automated synthesis platforms to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[1,2-A]pyrimidine Derivatives: These compounds also have a fused pyrimidine ring system and are studied for their therapeutic potential.
Uniqueness
N-(1-Methoxy-2-propanyl)-9-methyl-4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidine-2-carboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct biological activities and potential applications. The presence of the methoxypropyl and carboxamide groups, along with the fused ring system, sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-9-5-4-6-19-13(9)18-15-11(16(19)21)7-12(23-15)14(20)17-10(2)8-22-3/h4-7,10H,8H2,1-3H3,(H,17,20) |
InChI Key |
XTCHGAWZFRJDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.